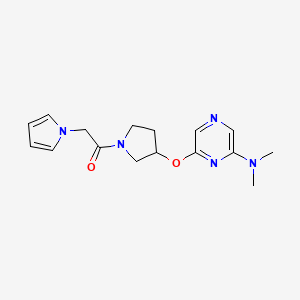

![molecular formula C19H18ClN5O4 B2893445 methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877810-46-3](/img/structure/B2893445.png)

methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C19H18ClN5O4 and its molecular weight is 415.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

N-Heterocyclic Carbene Catalysts

Research Focus : N-heterocyclic carbenes (NHC), a family including imidazol-2-ylidenes, are studied for their efficiency in catalyzing transesterification between esters and alcohols. This includes their use in the acylation of alcohols with vinyl acetate and methyl esters at room temperature (Grasa, Kissling, & Nolan, 2002).

Metal-Based Chemotherapy

Research Focus : The paper discusses the synthesis of copper complexes with imidazole derivatives for potential use in chemotherapy against tropical diseases. The study involves detailed characterization including NMR spectroscopy, magnetic susceptibility measurements, and solid-state structure determination (Navarro et al., 2000).

Human A3 Adenosine Receptors

Research Focus : A study on the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones as ligands for human A3 adenosine receptors. It highlights the impact of different substituents on receptor affinity and selectivity, providing insights into potential therapeutic applications (Ozola et al., 2003).

Stereoelectronic Effects in Nucleophilic Carbene Ligands

Research Focus : This study explores the reaction of carbene ligands with Cp*RuCl, focusing on electron donor properties and structural characteristics. It provides insights into the steric and electronic parameters of these ligands (Huang, Schanz, Stevens, & Nolan, 1999).

Synthesis of Trisubstituted Imidazoles

Research Focus : The research covers the synthesis of 2-aryl-4,5-diphenyl imidazoles using ionic liquids as catalysts under ultrasonic irradiation. It highlights a methodology that avoids harmful catalysts and operates at room temperature (Zang, Su, Mo, Cheng, & Jun, 2010).

Ultrasound-Mediated Synthesis

Research Focus : The study demonstrates the use of ionic liquid-modified magnetic nanoparticles as catalysts for the synthesis of 1-amidoalkyl-2-naphthols under ultrasound irradiation. This method presents advantages such as low-scale catalyst usage and high reusability (Safari & Zarnegar, 2014).

properties

IUPAC Name |

methyl 2-[6-(4-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O4/c1-10-11(2)25-15-16(21-18(25)24(10)13-7-5-12(20)6-8-13)22(3)19(28)23(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMNNEXBXNSDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

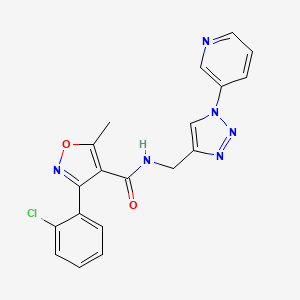

![1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893362.png)

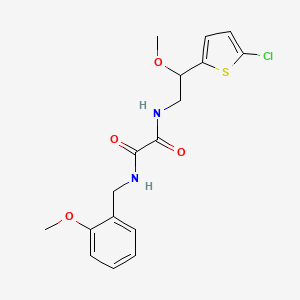

![3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2893363.png)

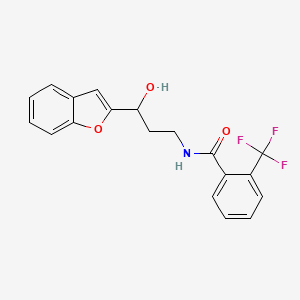

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2893379.png)